![molecular formula C16H16Cl2N4OS B2753601 5-((3,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-71-2](/img/structure/B2753601.png)
5-((3,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is found in many biologically active compounds . The compound also contains a 3,4-dichlorophenyl group, which is a phenyl ring substituted with two chlorine atoms at the 3rd and 4th positions .
Molecular Structure Analysis
The pyrrolidine ring in the compound is a saturated heterocycle, which allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .Scientific Research Applications
- Researchers have explored the potential of this compound as an antitumor agent. Its structural features may contribute to inhibiting cancer cell growth or metastasis. Further studies are needed to elucidate its precise mechanism of action and efficacy against specific cancer types .
- The compound has demonstrated neuroprotective effects, preventing neuronal cell death induced by the PI3-kinase pathway. It could be relevant in conditions such as stroke or neurodegenerative diseases .
- In addition to neuroprotection, it delays preconditioning, reduces infarct size, and prevents cardiac ischemia. These cardioprotective properties make it an interesting candidate for cardiovascular research .
- Researchers have optimized a series of potent SERDs, leading to the discovery of a compound related to our target. This compound shows promising antitumor activity in breast cancer xenograft models, warranting clinical evaluation .
- Derivatives derived from pyrrolidine and indole have been investigated for their in vitro antitubercular activity. Although not directly related to our compound, this highlights the broader potential of pyrrolidine-based structures in combating infectious diseases .
- The stereogenicity of carbons in the pyrrolidine ring influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins .
Antitumor Activity
Neuroprotection
Cardioprotection
Selective Estrogen Receptor Degraders (SERDs)
Antitubercular Activity
Enantioselective Binding to Proteins
properties
IUPAC Name |
5-[(3,4-dichlorophenyl)-pyrrolidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4OS/c1-9-19-16-22(20-9)15(23)14(24-16)13(21-6-2-3-7-21)10-4-5-11(17)12(18)8-10/h4-5,8,13,23H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMUUOZITCRBHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol |
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